molecular formula C14H19BN2O4 B14774672 2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

Cat. No.: B14774672
M. Wt: 290.12 g/mol
InChI Key: HTVSSNJQQXMNQR-UHFFFAOYSA-N
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Description

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is an organic compound that features a boronic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide typically involves nucleophilic and amidation reactions. The starting materials often include pyridine derivatives and boronic esters. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium complexes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

    Oxidation: 2-carboxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.

    Reduction: 2-hydroxymethyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is not well-documented. boronic esters are known to interact with biological molecules through the formation of reversible covalent bonds with diols and other nucleophiles. This property makes them useful in the design of enzyme inhibitors and other biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide is unique due to its combination of a boronic ester group with a formyl and carboxamide functional group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial settings.

Properties

Molecular Formula

C14H19BN2O4

Molecular Weight

290.12 g/mol

IUPAC Name

2-formyl-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C14H19BN2O4/c1-13(2)14(3,4)21-15(20-13)9-6-7-17-10(8-18)11(9)12(19)16-5/h6-8H,1-5H3,(H,16,19)

InChI Key

HTVSSNJQQXMNQR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)C=O)C(=O)NC

Origin of Product

United States

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